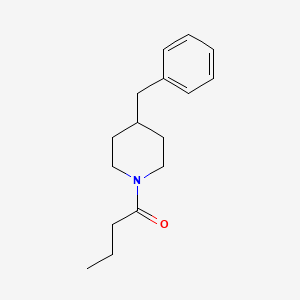

1-(4-benzylpiperidin-1-yl)butan-1-one

Description

1-(4-Benzylpiperidin-1-yl)butan-1-one is a ketone-containing compound characterized by a piperidine ring substituted with a benzyl group at the 4-position and a butanone moiety. The benzyl-piperidine scaffold is known to influence pharmacokinetic properties, including lipophilicity and binding affinity to biological targets, making it a template for drug discovery .

Properties

IUPAC Name |

1-(4-benzylpiperidin-1-yl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-2-6-16(18)17-11-9-15(10-12-17)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHVZCJXHHPAQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCC(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227985 | |

| Record name | AI3-37156 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201347 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

77251-50-4 | |

| Record name | AI3-37156 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077251504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AI3-37156 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperidin-1-yl)butan-1-one typically involves the reaction of 4-benzylpiperidine with butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 1-(4-benzylpiperidin-1-yl)butan-1-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often employ advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperidin-1-yl)butan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 1-(4-benzylpiperidin-1-yl)butan-1-one include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of 1-(4-benzylpiperidin-1-yl)butan-1-one depend on the specific reaction type and conditions. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

1-(4-benzylpiperidin-1-yl)butan-1-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Key Findings :

- Fluorine substitution (e.g., 4-fluorophenyl) enhances metabolic stability and solubility due to electronegativity and reduced susceptibility to oxidative metabolism .

Variations in the Piperidine/Piperazine Moiety

Modifications to the piperidine ring or replacement with piperazine influence synthetic yields and bioactivity:

Key Findings :

- Piperazine derivatives generally exhibit higher synthetic yields (70–90%) compared to piperidine analogs, attributed to improved reaction kinetics .

- Substituents like cyclohexyl or propenyl on the piperazine ring modulate receptor selectivity (e.g., opioid vs. dopamine receptors) .

Impact of Alkyl Chain and Functional Groups

The length of the alkyl chain and functional groups (e.g., hydroxyl, oxime) affect stability and reactivity:

Biological Activity

1-(4-benzylpiperidin-1-yl)butan-1-one is an organic compound belonging to the piperidine class, recognized for its potential biological activities and interactions with various molecular targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

1-(4-benzylpiperidin-1-yl)butan-1-one interacts with various receptors and enzymes in biological systems. It has been noted to modulate the activity of sigma receptors, particularly the sigma-1 receptor (S1R), which plays a significant role in pain signaling and neuroprotection. The compound's binding affinity for S1R suggests potential applications in treating neuropathic pain and other conditions related to neurodegeneration .

Pharmacological Effects

The compound exhibits several pharmacological effects, including:

- Antinociceptive Properties : Studies indicate that 1-(4-benzylpiperidin-1-yl)butan-1-one may provide pain relief by antagonizing S1R, which is involved in pain modulation pathways .

- Neuroprotective Effects : It has shown potential in protecting neuronal cells from amyloid-beta-induced toxicity, a key factor in Alzheimer's disease .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit acetylcholinesterase (AChE) activity, which is crucial for neurotransmitter regulation. The inhibition constants (IC) for AChE range from 0.25 μM to 4.57 μM across various derivatives of similar compounds .

Study on Sigma Receptor Antagonism

A study evaluating the effects of various piperidine derivatives, including 1-(4-benzylpiperidin-1-yl)butan-1-one, highlighted its ability to act as an S1R antagonist. The results indicated significant antinociceptive effects in animal models of neuropathic pain .

Neuroprotective Effects Against Amyloid-Beta

Research demonstrated that the compound could significantly prevent decreases in cell viability caused by amyloid-beta exposure in neuronal cell cultures. This suggests a protective mechanism against neurodegenerative processes associated with Alzheimer's disease .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antinociceptive | Significant pain relief | |

| Neuroprotective | Prevents amyloid-beta toxicity | |

| AChE Inhibition | IC values ranging from 0.25 μM to 4.57 μM |

Table 2: Comparison with Similar Compounds

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-benzylpiperidin-1-yl)butan-1-one, and what key intermediates are involved?

- Methodological Answer : A common approach involves multi-step alkylation and ketone formation. For example, a related compound, 1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one, is synthesized via acid-catalyzed deprotection of a dimethoxy intermediate followed by neutralization and extraction . Key intermediates include piperidine derivatives with protective groups (e.g., dimethoxy or benzyl moieties) to control reactivity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to limited toxicological data, strict protocols are required:

- Use PPE (gloves, goggles) to avoid skin/eye contact .

- In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

- Store in sealed containers at +5°C to prevent degradation .

Q. How is 1-(4-benzylpiperidin-1-yl)butan-1-one characterized using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT) and LC-MS/MS for structural confirmation. For analogs like Ebastine Impurity D, NMR shifts (e.g., δ 1.2–3.5 ppm for piperidine protons) and accurate mass (303.2198) are critical . Discrepancies in spectral data should be resolved via comparative analysis with reference standards .

Q. What is the pharmacological relevance of this compound in drug development?

- Methodological Answer : It serves as an intermediate in antihistamines (e.g., Ebastine Impurity D) . Piperidine derivatives are explored for H₁-antihistamine activity, requiring in vitro receptor binding assays and in vivo histamine challenge tests to assess efficacy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 1-(4-benzylpiperidin-1-yl)butan-1-one?

- Methodological Answer :

- Temperature Control : Maintain <30°C during neutralization to avoid exothermic side reactions .

- Catalyst Screening : Test acid catalysts (e.g., HCl vs. H₂SO₄) for deprotection efficiency .

- Solvent Selection : Use methanol for solubility and ease of extraction .

Q. How are contradictions in spectral data resolved during structural elucidation?

- Methodological Answer :

- Comparative NMR : Align experimental shifts with reference compounds (e.g., 4-MEAP vs. 4-MPB) to identify positional isomerism .

- High-Resolution MS : Confirm molecular formula (C₁₉H₂₉NO₂, exact mass 303.2198) to rule out impurities .

Q. What computational methods predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Model electron distribution at the ketone and piperidine moieties to predict nucleophilic attack sites.

- Molecular Docking : Simulate interactions with histamine receptors using software like AutoDock Vina, focusing on hydrogen bonding with the piperidine nitrogen .

Q. How do structural modifications (e.g., substituents on the piperidine ring) affect bioactivity?

- Methodological Answer :

- SAR Studies : Replace the benzyl group with halides or alkyl chains and test in vitro activity. For example, bromine substitution enhances electrophilic reactivity in analogs .

- Metabolic Stability : Introduce hydroxyl groups (e.g., 4-hydroxypiperidine) to improve solubility and assess hepatic stability via microsomal assays .

Q. What are the degradation pathways under UV/light exposure, and how are they mitigated?

- Methodological Answer :

- Photodegradation Analysis : Expose to UV-Vis radiation and monitor via LC-MS/MS. Pyridylketoxime analogs show 43–57% degradation after prolonged exposure .

- Stabilization Strategies : Add antioxidants (e.g., BHT) or use amber glassware to reduce radical formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.